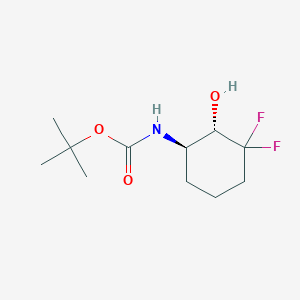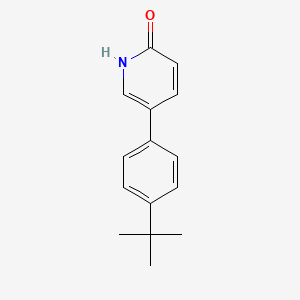
2,6-Dicyclohexylaniline
概要
説明
2,6-Dicyclohexylaniline is an organic compound with the molecular formula C18H27N. It is a derivative of aniline, where two cyclohexyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexylaniline can be synthesized through several methods. One common approach involves the catalytic hydrogenation of aniline in the presence of cyclohexane. This reaction typically uses a catalyst such as ruthenium or palladium to facilitate the hydrogenation process . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
化学反応の分析
Types of Reactions: 2,6-Dicyclohexylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized aniline derivatives.
科学的研究の応用
2,6-Dicyclohexylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Researchers utilize it in the study of enzyme interactions and protein binding due to its unique structural properties.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2,6-Dicyclohexylaniline involves its interaction with various molecular targets. Its bulky cyclohexyl groups can influence the compound’s binding affinity and specificity towards certain enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
類似化合物との比較
Dicyclohexylamine: This compound is similar in structure but lacks the aromatic benzene ring.
Cyclohexylamine: Another related compound, cyclohexylamine, is used in the synthesis of rubber chemicals and pharmaceuticals.
Uniqueness: 2,6-Dicyclohexylaniline is unique due to the presence of two cyclohexyl groups on the benzene ring, which imparts distinct steric and electronic properties. These properties make it valuable in applications requiring specific molecular interactions and stability.
特性
IUPAC Name |
2,6-dicyclohexylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHOCZRXNHNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333755 | |
| Record name | Benzenamine, 2,6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-78-5 | |
| Record name | Benzenamine, 2,6-dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


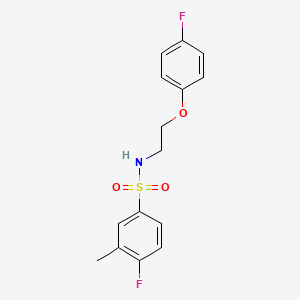

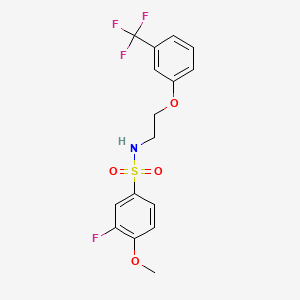
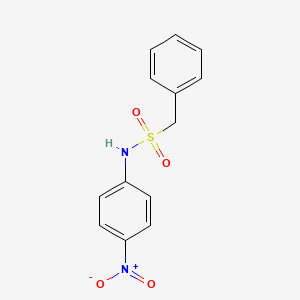
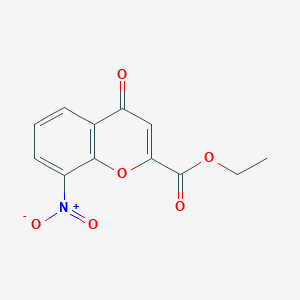
![2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B3045627.png)
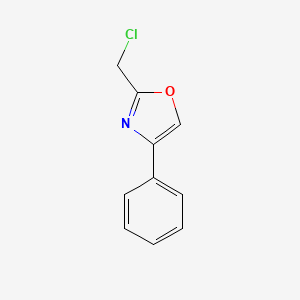
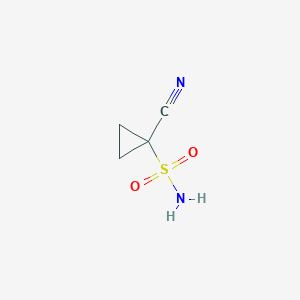
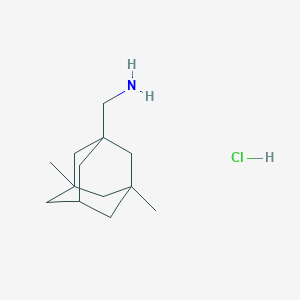
![2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-](/img/structure/B3045634.png)
